molecular formula C12H9Cl2F3N2O2 B1593343 Ethyl 6,7-dichloro-3-(trifluoromethyl)-1,4-dihydroquinoxaline-2-carboxylate CAS No. 957062-92-9

Ethyl 6,7-dichloro-3-(trifluoromethyl)-1,4-dihydroquinoxaline-2-carboxylate

Cat. No. B1593343
M. Wt: 341.11 g/mol
InChI Key: WZLILJDBHZNVHW-UHFFFAOYSA-N
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Description

The compound “6,7-dichloro-3-(trifluoromethyl)quinoxalin-2-ol” is a related compound . It has a molecular weight of 283.04 and is a solid in physical form . Its IUPAC name is 6,7-dichloro-3-(trifluoromethyl)-2(1H)-quinoxalinone .


Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds gives the product as quinoxaline .


Molecular Structure Analysis

The InChI code for “6,7-dichloro-3-(trifluoromethyl)quinoxalin-2-ol” is 1S/C9H3Cl2F3N2O/c10-3-1-5-6 (2-4 (3)11)16-8 (17)7 (15-5)9 (12,13)14/h1-2H, (H,16,17) .


Physical And Chemical Properties Analysis

The compound “6,7-dichloro-3-(trifluoromethyl)quinoxalin-2-ol” has a melting point of 242 - 244°C .

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry
    • Application : The quinoxaline ring, which is a part of the compound you mentioned, has a broad spectrum of pharmacological activities . It has been the focus of many studies in the field of medicinal chemistry .
    • Methods of Application : The methods of application vary depending on the specific study and the desired pharmacological activity. The presence of a trifluoromethyl group at position 3 of the quinoxaline moiety can increase the activity .
    • Results : Specific derivatives of quinoxaline show promising perspectives in the treatment of Mycobacterium tuberculosis . The recent growing interest for these scaffolds may allow identification of novel antitubercular candidates based on this scaffold .
  • Scientific Field: Organic Synthesis

    • Application : Quinoxaline derivatives are used in organic synthesis . For example, 6,7-dichloro-3-(trifluoromethyl)quinoxalin-2-ol is a compound that can be used in various organic reactions .
    • Methods of Application : The specific methods of application would depend on the reaction being carried out. The compound could be used as a reagent, catalyst, or building block in the synthesis of more complex molecules .
    • Results : The results would vary depending on the specific reaction. In general, the use of quinoxaline derivatives can help to increase the efficiency and selectivity of organic reactions .
  • Scientific Field: Photocatalysis

    • Application : Quinoxaline derivatives can be used in photocatalytic reactions . For example, a visible-light-induced decarboxylative C3-difluoroarylmethylation of quinoxalin-2(1H)-one with potassium 2,2-difluoro-2-arylacetate in water at room temperature was developed .
    • Methods of Application : The compound is used in a photocatalytic reaction, which is initiated by light. The reaction takes place in water at room temperature .
    • Results : The photocatalytic reaction leads to the preparation of C3-difluoroarylmethylated quinoxalin-2(1H)-one .

Safety And Hazards

The compound “6,7-dichloro-3-(trifluoromethyl)quinoxalin-2-ol” is classified as an irritant. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 6,7-dichloro-3-(trifluoromethyl)-1,4-dihydroquinoxaline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2F3N2O2/c1-2-21-11(20)9-10(12(15,16)17)19-8-4-6(14)5(13)3-7(8)18-9/h3-4,18-19H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZLILJDBHZNVHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=CC(=C(C=C2N1)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650460
Record name Ethyl 6,7-dichloro-3-(trifluoromethyl)-1,4-dihydroquinoxaline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6,7-dichloro-3-(trifluoromethyl)-1,4-dihydroquinoxaline-2-carboxylate

CAS RN

957062-92-9
Record name Ethyl 6,7-dichloro-3-(trifluoromethyl)-1,4-dihydroquinoxaline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6,7-dichloro-3-(trifluoromethyl)-1,4-dihydroquinoxaline-2-carboxylate
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Ethyl 6,7-dichloro-3-(trifluoromethyl)-1,4-dihydroquinoxaline-2-carboxylate

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